Cyclohexanamine, 4,4'-(1-methylethylidene)bis-
Description
Historical Context and Discovery
The historical development of cyclohexanamine, 4,4'-(1-methylethylidene)bis- traces back to advances in synthetic organic chemistry focused on producing specialized amine compounds for industrial applications. The synthesis methodology for bis-cyclohexylamine compounds was significantly advanced through patent developments in the mid-20th century, particularly with the establishment of processes for converting bis-cyclohexanol compounds to their corresponding bis-cyclohexylamine derivatives. These early synthetic approaches involved liquid-phase amination reactions conducted at elevated temperatures and pressures, representing a departure from earlier vapor-phase methodologies that often resulted in undesirable decomposition products.
The patent literature from 1965 describes comprehensive procedures for preparing bis-cyclohexylamine compounds through the amination of corresponding alcohols using ammonia in the presence of suitable catalysts. This methodology established the foundation for modern synthetic approaches to cyclohexanamine, 4,4'-(1-methylethylidene)bis- and related compounds. The development emphasized the importance of controlling reaction conditions to minimize olefinic derivative formation and other decomposition products that had previously limited the efficiency of amine synthesis processes.
Industrial recognition of cyclohexanamine, 4,4'-(1-methylethylidene)bis- grew substantially with the expansion of polymer chemistry applications in the latter half of the 20th century. The compound's utility as a curing agent for epoxy resins became particularly significant as demand for high-performance thermoset materials increased across aerospace, automotive, and construction industries. This historical trajectory positioned the compound as a critical component in the development of advanced composite materials and specialty chemical formulations.
The evolution of synthetic methodologies continued into the contemporary period with refinements in catalytic systems and reaction optimization. Modern approaches to cyclohexanamine, 4,4'-(1-methylethylidene)bis- synthesis incorporate improved catalyst systems and enhanced process control mechanisms that achieve higher yields and improved product purity compared to earlier methodologies. These advancements reflect the ongoing importance of this compound in industrial chemistry and the continued investment in optimizing its production processes.
Significance in Chemical Research
The research significance of cyclohexanamine, 4,4'-(1-methylethylidene)bis- extends across multiple domains of chemical science, with particular prominence in polymer chemistry and materials science applications. Recent investigations have demonstrated the compound's effectiveness in nonisocyanate polyurethane synthesis, where it serves as a crucial reactant with bis-carbonylimidazolide functionalized monomers to generate high molecular weight segmented polymers. This research represents a significant advancement in sustainable polymer chemistry, offering alternatives to traditional isocyanate-based polyurethane synthesis pathways that present environmental and health concerns.
Contemporary studies have revealed the compound's role in creating nanophase-separated polymer systems through controlled hard segment incorporation. Research conducted on segmented nonisocyanate polyurethanes incorporating cyclohexanamine, 4,4'-(1-methylethylidene)bis- has shown the formation of distinct thermal transitions corresponding to soft segments, hard segments, and mixed phases. These findings demonstrate the compound's ability to influence polymer morphology and mechanical properties through controlled molecular architecture design.
The compound's significance in antimicrobial materials research has emerged as another important research direction. Studies investigating commercial epoxy resins have identified cyclohexanamine, 4,4'-(1-methylethylidene)bis- as a component in curing agent formulations that contribute to antimicrobial activity in cured polymer systems. This research has implications for developing self-sanitizing surfaces and antimicrobial coatings for healthcare and food processing applications, expanding the compound's relevance beyond traditional structural applications.
Advanced analytical techniques have been employed to characterize the compound's behavior in complex polymer systems. Small-angle X-ray scattering and atomic force microscopy studies have provided detailed insights into nanoscale morphology development in polymer systems containing cyclohexanamine, 4,4'-(1-methylethylidene)bis-. These investigations have revealed rod-like hard segment assemblies and characterized varying degrees of crystallinity within nanophase-separated domains, contributing to fundamental understanding of structure-property relationships in advanced polymer materials.
Taxonomic Classification Within Aliphatic Amine Compounds
Cyclohexanamine, 4,4'-(1-methylethylidene)bis- occupies a specific position within the taxonomic classification of aliphatic amine compounds, distinguished by its structural characteristics and functional group arrangement. According to established classification systems, the compound falls within the category of short-chain aliphatic amines, defined as compounds where no alkyl substituent exceeds seven carbon atoms. This classification distinguishes it from long-chain aliphatic amines that possess alkyl chains of eight or more carbon atoms and exhibit surface-active properties characteristic of surfactant compounds.
The compound's classification as a bis-amine reflects the presence of two distinct amine functional groups within its molecular structure, differentiating it from primary, secondary, and tertiary monoamines. This bis-amine classification is significant for understanding the compound's reactivity patterns and potential applications, as compounds with multiple amine functionalities exhibit enhanced cross-linking capabilities and serve as effective hardeners in thermoset polymer systems.
Within the broader context of cyclohexylamine derivatives, cyclohexanamine, 4,4'-(1-methylethylidene)bis- represents a substituted variant where the basic cyclohexylamine structure is modified through the introduction of a bridging methylethylidene group connecting two cyclohexyl rings. This structural modification places the compound in a specialized subcategory of cycloaliphatic amines that combine the rigidity of cyclohexyl rings with the flexibility imparted by aliphatic bridging groups.
| Classification Parameter | Description | Specific Characteristics |
|---|---|---|
| Primary Classification | Aliphatic Amine | Short-chain variant (≤7 carbons per alkyl chain) |
| Functional Group Type | Bis-amine | Two primary amine groups |
| Structural Category | Cycloaliphatic | Cyclohexyl ring systems with aliphatic bridge |
| Molecular Formula | C₁₅H₃₀N₂ | Molecular weight 238.41 g/mol |
| CAS Registry Number | 3377-24-0 | Primary database identifier |
The compound's position within regulatory classification systems reflects its recognition as a chemical substance requiring specific handling and assessment protocols. Environmental assessment frameworks classify cyclohexanamine, 4,4'-(1-methylethylidene)bis- within screening assessment groups for aliphatic amines, indicating its inclusion in systematic evaluations of chemical substances for environmental and human health impacts. This regulatory recognition underscores the compound's commercial significance and the need for comprehensive understanding of its properties and applications.
Chemical database classification systems, including PubChem and Chemical Abstracts Service registries, maintain comprehensive records of the compound's synonyms, structural representations, and property data. These databases facilitate research and regulatory activities by providing standardized chemical identifiers and cross-referenced nomenclature systems that ensure consistent identification across different applications and jurisdictions.
Properties
IUPAC Name |
4-[2-(4-aminocyclohexyl)propan-2-yl]cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h11-14H,3-10,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBZTOMUANOKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)N)C2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063001 | |
| Record name | Cyclohexanamine, 4,4'-(1-methylethylidene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3377-24-0, 28465-02-3, 28465-03-4, 28465-04-5 | |
| Record name | 4,4′-(1-Methylethylidene)bis[cyclohexanamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3377-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Bis(4-aminocyclohexyl)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Bis(4-aminocyclohexyl)propane, cis-,cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028465023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Bis(4-aminocyclohexyl)propane, cis-,trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028465034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Bis(4-aminocyclohexyl)propane, trans-,trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028465045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanamine, 4,4'-(1-methylethylidene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanamine, 4,4'-(1-methylethylidene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-isopropylidenebis(cyclohexylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-BIS(4-AMINOCYCLOHEXYL)PROPANE, TRANS-,TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I0639R86B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2-BIS(4-AMINOCYCLOHEXYL)PROPANE, CIS-,TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBG53PO0VM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2-BIS(4-AMINOCYCLOHEXYL)PROPANE, CIS-,CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q3N5FA25H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Cyclohexanamine, 4,4'-(1-methylethylidene)bis- is a compound that has garnered attention due to its various industrial applications and potential health impacts. This article delves into the biological activity of this compound, summarizing findings from recent evaluations and studies, including its toxicity, biochemical effects, and implications for human health.
Chemical Identity and Applications
Cyclohexanamine, 4,4'-(1-methylethylidene)bis- (CAS No. 38294-67-6) is primarily utilized in the production of epoxy resins and thermoplastics. It serves as a curing agent in various industrial applications, including coatings, grouts, and modeling clays . Its chemical structure features a cyclic aliphatic amine group, which is significant for its biological interactions.
Toxicological Profile
The biological activity of Cyclohexanamine, 4,4'-(1-methylethylidene)bis- has been characterized through various studies focusing on its toxicity:
- Acute Toxicity : The compound exhibits moderate acute toxicity when ingested, with a median lethal dose (LD50) ranging between 300-2000 mg/kg body weight .
- Dermal Effects : It is classified as a strong dermal sensitizer, with an estimated concentration required to induce sensitization (EC3) between 0.1% and 1% .
- Chronic Toxicity : Chronic exposure studies in rats have shown significant systemic toxicity. Notable findings include:
Study on Systemic Toxicity
A study involving Fischer rats assessed the effects of oral administration of Cyclohexanamine at varying doses. Key results included:
- NOAEL : A no-observed-adverse-effect level (NOAEL) was established at 15 mg/kg body weight per day after chronic exposure.
- Histopathological Findings : Electron microscopy revealed myofibril disruption and vacuolar degeneration in multiple tissues at higher doses .
Occupational Exposure
Reports from an epoxy resin polymerization plant indicated that workers exposed to Cyclohexanamine experienced respiratory issues and skin irritation. These case reports highlight the importance of monitoring exposure levels in occupational settings to mitigate health risks .
Biochemical Interactions
The compound's interaction with biological systems has been characterized by several biochemical markers:
- Liver Function : Increased relative weights of the liver and kidney were noted alongside elevated ASAT levels, indicating potential hepatotoxicity.
- Histopathology : Significant lesions were observed in the liver and other organs, suggesting a systemic impact following chronic exposure .
Summary Table of Toxicological Findings
| Endpoint | Finding |
|---|---|
| Acute Toxicity (LD50) | 300 - 2000 mg/kg |
| Dermal Sensitization (EC3) | 0.1% - 1% |
| NOAEL (Chronic Oral Exposure) | 15 mg/kg bw/day |
| Histopathological Effects | Liver vacuolization, myofiber degeneration |
| Biochemical Indicators | Increased ASAT levels, altered organ weights |
Scientific Research Applications
Epoxy Resins and Thermoplastics
One of the primary applications of Cyclohexanamine, 4,4'-(1-methylethylidene)bis- is in the formulation of epoxy resins and thermoplastics . These materials are widely used in various industries due to their excellent adhesive properties, chemical resistance, and mechanical strength. The compound acts as a curing agent that facilitates the hardening process of epoxy systems, enhancing the durability and performance of the final products.
Table 1: Common Applications of Cyclohexanamine, 4,4'-(1-methylethylidene)bis-
| Application Area | Specific Uses |
|---|---|
| Coatings | Paints, varnishes, and protective coatings |
| Adhesives | Industrial adhesives and sealants |
| Composites | Reinforced plastics for automotive and aerospace |
| Food Contact Materials | Used in formulations compliant with food safety standards |
Paints and Coatings
The compound is also utilized in paints and coatings , where it contributes to improved adhesion and resistance to environmental factors. Its incorporation into formulations allows for better performance in harsh conditions, making it suitable for outdoor applications.
Adhesives
In the adhesive industry, Cyclohexanamine is valued for its ability to enhance bonding strength between substrates. It is particularly useful in applications requiring high-performance bonding solutions.
Health and Safety Considerations
Despite its industrial utility, Cyclohexanamine, 4,4'-(1-methylethylidene)bis- poses certain health risks. Evaluations have indicated that while it is not classified as a skin sensitizer or genotoxic agent, it can cause severe skin burns and eye damage upon contact. Chronic exposure has been linked to systemic toxicity effects such as vacuolar degeneration in various organs .
Toxicological Data
- Acute Toxicity : The compound shows high acute inhalation toxicity.
- Chronic Effects : Studies indicate potential reproductive toxicity with reduced implantation sites observed in animal models .
- Occupational Exposure Risks : Workers involved in manufacturing processes using this compound may face health risks including scleroderma-like syndrome due to prolonged exposure .
Occupational Exposure
A notable case study from a Japanese epoxy resin plant highlighted health issues associated with exposure to Cyclohexanamine derivatives during polymerization processes. Workers reported symptoms consistent with chemical exposure, prompting further investigation into safety protocols within industrial settings .
Environmental Impact Assessments
Environmental assessments have been conducted to evaluate the impact of Cyclohexanamine-based products on aquatic ecosystems. These studies utilize aquatic toxicity datasets to predict potential risks associated with the release of these chemicals into water bodies .
Preparation Methods
Preparation via Catalytic Hydrogenation and Amine Substitution
A notable method for preparing the cis-isomer of 4-methylcyclohexylamine, which is structurally related to the target compound, involves two main steps:
Step 1: Selective Hydrogenation
- 4-methylphenylboronic acid or its esters are dissolved in a suitable hydrogenation solvent.
- Hydrogenation is performed under a rhodium on carbon catalyst.
- This yields cis-major 4-methylcyclohexyl boric acid or ester.
- Recrystallization of the solvent enhances the purity of the cis-isomer.
Step 2: Amine Substitution
- The cis-4-methylcyclohexylboronic acid or ester is dissolved in a solvent.
- Sulfamic acid is added dropwise, followed by an aqueous inorganic base solution.
- This results in the formation of cis-4-methylcyclohexylamine with high selectivity.
This method allows control over stereochemistry and yields high-purity cis-isomers, which are important for specific applications.
Preparation via Rearrangement Reaction Using Formic Acid Derivatives and Sodium Azide
Another robust and versatile method focuses on the synthesis of trans-4-methylcyclohexylamine, a key intermediate structurally related to Cyclohexanamine, 4,4'-(1-methylethylidene)bis-. The process involves:
- Starting material: trans-4-methylcyclohexyl formic acid.
- Solvent: Non-protic solvents such as trichloromethane, ethyl acetate, methylene dichloride, or ethylene dichloride.
- Reagents: Sodium azide and a protonic acid catalyst (e.g., polyphosphoric acid, trichloroacetic acid, trifluoroacetic acid, or vitriol oil).
- The formic acid derivative is dissolved in the solvent and stirred with sodium azide.
- The protonic acid catalyst is added dropwise at controlled temperatures (ranging from 0 to 50 °C).
- The reaction mixture is gradually warmed (up to 65 °C) and stirred for 12-16 hours to facilitate rearrangement.
- After reaction completion, the mixture is cooled and neutralized to pH 11 using 40% sodium hydroxide solution.
- The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated.
- The product, trans-4-methylcyclohexylamine, is obtained with yields around 85% and purity above 99.6% (GC analysis).
- The protonic acid catalyzes the rearrangement of trans-4-methylcyclohexyl formic acid with sodium azide to form an isocyanic ester intermediate, which hydrolyzes to give the amine.
- The choice of solvent and acid influences yield and purity.
- The method is adaptable to various protonic acids and solvents, offering flexibility in industrial synthesis.
Data Summary Table of Representative Conditions and Results:
| Embodiment | Solvent | Protonic Acid | Temp. Range (°C) | Reaction Time (h) | Yield (%) | Purity (GC %) | Enantiomeric Excess (E.e %) |
|---|---|---|---|---|---|---|---|
| 1 | Chloroform | Polyphosphoric acid | 20 → 45 | 12 | 85.2 | 99.8 | 99.7 |
| 2 | Trichloromethane | Polyphosphoric acid | 20 → 45 | 12 | 85.3 | 99.6 | 99.7 |
| 3 | Ethyl acetate | Trichloroacetic acid | 30 → 50 | 12 | 85.4 | 99.7 | 99.7 |
| 4 | Methylene dichloride | Trichloroacetic acid | 20 → 40 | 16 | 85.1 | 99.7 | 99.1 |
| 5 | Ethylene dichloride | Trifluoroacetic acid | 50 → 65 | 12 | 85.2 | 99.8 | 99.4 |
| 6 | Trichloromethane | Vitriol oil (sulfuric acid) | 20 → 65 | 12 | Not specified | Not specified | Not specified |
Note: Reaction conditions involve dropwise addition of protonic acid, controlled temperature ramping, and post-reaction neutralization and extraction steps.
Additional Synthetic Insights and Mechanistic Considerations
- The rearrangement mechanism involves the formation of an isocyanic ester intermediate from the reaction of the formic acid derivative and sodium azide under acidic conditions.
- Hydrolysis of this intermediate yields the target amine.
- The stereochemistry of the starting formic acid derivative heavily influences the stereochemistry of the final amine product.
- Use of different protonic acids affects reaction rate and selectivity.
- Post-reaction workup includes neutralization to alkaline pH, phase separation, drying, and concentration to isolate the amine product with high purity.
Summary of Preparation Methods
| Preparation Method | Starting Material | Key Reagents/Catalysts | Conditions | Product Stereochemistry | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Catalytic hydrogenation and amine substitution | 4-methylphenylboronic acid/ester | Rhodium on carbon catalyst, sulfamic acid, inorganic base | Hydrogenation solvent, controlled hydrogen pressure | Cis-isomer predominant | Not specified | High | Allows stereochemical control |
| Rearrangement of formic acid derivatives | trans-4-methylcyclohexyl formic acid | Sodium azide, protonic acid (polyphosphoric, trichloroacetic, trifluoroacetic acid) | 0-65 °C, 12-16 h, non-protic solvents | Trans-isomer predominant | ~85 | >99.6 | Versatile, high yield, adaptable solvents |
Research Findings and Industrial Relevance
- The rearrangement method using formic acid derivatives and sodium azide is industrially favored due to high yield, purity, and scalability.
- Control of stereochemistry is critical for applications in epoxy resin manufacture, as isomeric composition affects resin properties.
- The catalytic hydrogenation route offers an alternative for cis-isomer synthesis with high stereoselectivity.
- Both methods require careful control of reaction parameters and post-reaction processing to achieve desired purity and yield.
- The compound’s use in epoxy resins and thermoplastics underscores the importance of reliable and efficient synthetic routes.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for identifying and characterizing Cyclohexanamine, 4,4'-(1-methylethylidene)bis- in synthetic mixtures?
- Methodology : Use GC-MS (Gas Chromatography-Mass Spectrometry) for volatile byproduct identification and NMR (¹H and ¹³C Nuclear Magnetic Resonance) for structural confirmation. Key spectral markers include the isopropylidene bridge (δ ~1.3 ppm for CH₃ groups in NMR) and cyclohexane ring protons (δ ~1.4–2.2 ppm). For stereochemical analysis, HPLC with chiral columns can resolve cis/trans isomers .
- Validation : Cross-reference with databases like PubChem (InChIKey:
JVAZARKLIFENBH-UHFFFAOYSA-N) for spectral alignment .
Q. How can researchers safely handle Cyclohexanamine, 4,4'-(1-methylethylidene)bis- during laboratory experiments?
- Safety Protocol :
- PPE : Wear nitrile gloves, lab coats, and respiratory protection (N95 masks) due to potential inhalation hazards .
- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to mitigate vapor exposure .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. What synthetic routes are reported for Cyclohexanamine, 4,4'-(1-methylethylidene)bis-?
- Primary Synthesis : Condensation of 4-aminocyclohexanol with acetone under acidic catalysis (e.g., H₂SO₄), followed by hydrogenation to reduce intermediates .
- Optimization : Monitor reaction progress via FT-IR for carbonyl (C=O) peak disappearance (~1700 cm⁻¹) and amine (N-H) formation (~3300 cm⁻¹) .
Advanced Research Questions
Q. How do stereochemical variations (cis/trans isomerism) in Cyclohexanamine, 4,4'-(1-methylethylidene)bis- influence its reactivity in polymer applications?
- Experimental Design :
- Prepare isomers via controlled crystallization or chiral resolution .
- Test reactivity as epoxy curing agents by measuring gelation time and crosslink density (via DSC or DMA ) .
Q. What contradictions exist in environmental toxicity data for Cyclohexanamine, 4,4'-(1-methylethylidene)bis-, and how can they be resolved?
- Data Conflicts :
- Acute Toxicity : LD₅₀ values vary (e.g., 250–500 mg/kg in rodents), likely due to purity differences or isomer ratios .
- Environmental Persistence : Discrepancies in biodegradation half-life (30–150 days) across studies .
Q. How can researchers design experiments to assess the compound’s role in epoxy resin degradation under UV exposure?
- Methodology :
- Accelerated Aging : Expose cured epoxy films to UV-B radiation (313 nm, 0.5 W/m²) in a QUV chamber for 500–1000 hours .
- Degradation Metrics : Track carbonyl index via ATR-FTIR (peak at ~1720 cm⁻¹) and mechanical property loss (tensile strength, modulus) .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., estrogen receptors)?
- In Silico Approach :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
